5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid

Description

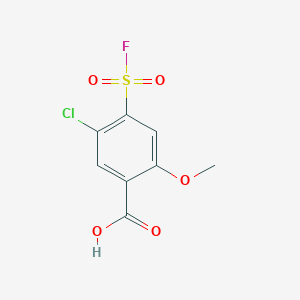

5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid (CAS 1955558-41-4) is a substituted benzoic acid derivative with the molecular formula C₈H₆ClFO₅S and a molecular weight of 268.65 g/mol . Its structure features:

- A chloro substituent at position 3.

- A fluorosulfonyl group (-SO₂F) at position 2.

- A methoxy group (-OCH₃) at position 2.

- A carboxylic acid moiety at position 1.

The fluorosulfonyl group imparts strong electron-withdrawing properties, enhancing reactivity in substitution reactions and influencing acidity (pKa ~1–2 for the carboxylic acid group). This compound is used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in sulfonamide-based drug development .

Properties

IUPAC Name |

5-chloro-4-fluorosulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFBPUXJZFNDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955558-41-4 | |

| Record name | 5-chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-methoxybenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorosulfonylation reagents like sulfur tetrafluoride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide or sulfide.

Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.

Major Products:

Oxidation: Formation of 5-chloro-4-(fluorosulfonyl)-2-formylbenzoic acid or 5-chloro-4-(fluorosulfonyl)-2-carboxybenzoic acid.

Reduction: Formation of 5-chloro-4-(sulfonamide)-2-methoxybenzoic acid.

Substitution: Formation of 5-azido-4-(fluorosulfonyl)-2-methoxybenzoic acid or 5-amino-4-(fluorosulfonyl)-2-methoxybenzoic acid.

Scientific Research Applications

5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | CAS | Molecular Weight | Key Substituents | Solubility (Water) | pKa (Carboxylic Acid) |

|---|---|---|---|---|---|

| Target Compound | 1955558-41-4 | 268.65 | 5-Cl, 4-SO₂F, 2-OCH₃ | 5–10 mg/mL | ~1–2 |

| 5-(Fluorosulfonyl)-2-methoxy | 2488-50-8 | 268.65 | 5-SO₂F, 2-OCH₃ | 8–12 mg/mL | ~2–3 |

| Methyl 4-chloro-3-(fluorosulfonyl) | 1955499-69-0 | 252.65 | 4-Cl, 3-SO₂F, methyl ester | <0.1 mg/mL | N/A (ester) |

Key Findings

- Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group in the target compound enhances electrophilicity, enabling efficient sulfonamide bond formation compared to chlorosulfonyl analogs .

- Positional Effects : Moving the fluorosulfonyl group from position 4 to 5 reduces steric strain but diminishes acidity, impacting solubility and reactivity .

- Pharmacological Safety : Unlike cisapride, fluorosulfonyl-containing analogs avoid cardiac side effects due to selective 5-HT₄ receptor activation and lack of hERG channel inhibition .

Biological Activity

5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial properties. This article provides an overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 252.65 g/mol. The presence of the fluorosulfonyl group contributes to its biological activity, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for further development as an antimicrobial agent.

Summary of Antimicrobial Studies

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Data sourced from laboratory studies on microbial susceptibility.

Cytotoxicity and Cancer Cell Studies

In addition to its antimicrobial effects, studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, in vitro assays have shown that the compound inhibits the proliferation of L1210 mouse leukemia cells, with IC50 values in the micromolar range.

Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | 5.2 | Induction of apoptosis via caspase activation |

| A549 Lung Cancer Cells | 7.8 | Cell cycle arrest and apoptosis induction |

| MCF-7 Breast Cancer | 6.5 | Inhibition of proliferation |

Data derived from cytotoxicity assays conducted in controlled laboratory settings.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. Mechanistic studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound, against clinically relevant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings demonstrated significant inhibition of cell viability and suggested further exploration into its use as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.